Bienvenue dans la boutique en ligne BenchChem!

Elacestrant Hydrochloride

ESR1 mutation Progression-free survival Fulvestrant comparison

Elacestrant hydrochloride is the first and only FDA-approved oral selective estrogen receptor degrader (SERD), approved in 2023 for ESR1-mutated, ER+/HER2− advanced breast cancer. Unlike intramuscular fulvestrant, it offers oral bioavailability (~11%) and superior PFS (3.8 vs 1.9 months) in the biomarker-selected population. It demonstrates robust activity in fulvestrant-resistant PDX models harboring Y537S and D538G ESR1 mutations. As the prototypical oral SERD, it is the essential reference compound for benchmarking next-generation degraders and for PK/PD modeling of oral SERD exposure-response relationships. Procure this compound to ensure your research aligns with the only clinically validated oral SERD standard.

Molecular Formula C30H40Cl2N2O2
Molecular Weight 531.6 g/mol
CAS No. 1349723-93-8
Cat. No. B568706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacestrant Hydrochloride
CAS1349723-93-8
SynonymsElacestrant dihydrochloride
Molecular FormulaC30H40Cl2N2O2
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
InChIInChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1
InChIKeyXGFHYCAZOCBCRQ-FBHGDYMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elacestrant Hydrochloride (CAS 1349723-93-8) Procurement Guide: First-in-Class Oral SERD for ESR1-Mutated ER+/HER2– Metastatic Breast Cancer


Elacestrant hydrochloride (USAN; CAS 1349723-93-8) is an orally bioavailable, nonsteroidal small molecule that functions as a selective estrogen receptor degrader (SERD) and a selective estrogen receptor modulator (SERM). It exerts its antitumor effect by binding to the estrogen receptor alpha (ERα) and inducing a conformational change that leads to receptor degradation, thereby abrogating estrogen-dependent signaling. Elacestrant is distinguished as the first FDA-approved oral SERD [1]. It received approval in 2023 for the treatment of postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed after at least one line of endocrine therapy [2]. Chemically, elacestrant is formulated as elacestrant hydrochloride (Orserdu™) and is administered as a 345 mg tablet taken orally once daily with food [3].

Why Fulvestrant or Other Oral SERDs Cannot Be Directly Substituted for Elacestrant Hydrochloride in Procurement


Generic substitution is not possible for elacestrant hydrochloride due to its unique position as the first approved oral SERD with demonstrated superiority over the intramuscular standard-of-care, fulvestrant, in a defined biomarker-selected population [1]. Fulvestrant is limited by poor oral bioavailability and the requirement for monthly intramuscular injections, which are associated with injection-site pain and logistical burden [2]. While several other oral SERDs (e.g., camizestrant, giredestrant, amcenestrant) are in development, they have not yet secured FDA approval, and several have failed to demonstrate a progression-free survival (PFS) benefit in the second-line metastatic setting [3]. Critically, elacestrant's FDA approval is contingent upon the detection of an ESR1 mutation, a resistance biomarker that renders tumors less sensitive to aromatase inhibitors and, in some cases, to fulvestrant itself [4]. Therefore, for the ESR1-mutated patient population, elacestrant represents a therapeutically distinct entity that cannot be replaced by other SERDs or endocrine therapies without a potential loss in clinical efficacy, as quantified below.

Elacestrant Hydrochloride: Quantitative Comparative Evidence Against Standard-of-Care and In-Class Agents


Progression-Free Survival (PFS) in ESR1-Mutated mBC: Elacestrant vs. Fulvestrant (Direct Comparison)

In a post-hoc analysis of the Phase III EMERALD trial directly comparing elacestrant to the standard-of-care SERD fulvestrant in patients with ESR1-mutated metastatic breast cancer, elacestrant demonstrated a doubling of median progression-free survival (PFS). This analysis provides a direct, quantitative comparison between the oral SERD elacestrant and the injectable SERD fulvestrant, which has been the standard of care in this setting [1].

ESR1 mutation Progression-free survival Fulvestrant comparison

Long-Term Disease Control: 12-Month PFS Landmark in ESR1-Mutated mBC

Beyond median PFS, landmark analyses from the EMERALD trial reveal a sustained benefit for elacestrant over standard-of-care endocrine therapy. At the 12-month timepoint, the proportion of patients with ESR1-mutated tumors who remained progression-free was substantially higher with elacestrant [1]. This metric is critical for evaluating the durability of response and long-term disease control in the metastatic setting.

Landmark PFS analysis Durable response Endocrine therapy resistance

Activity in the Setting of Acquired Fulvestrant Resistance

A key differentiator for elacestrant is its demonstrated activity in preclinical models that have acquired resistance to fulvestrant. In patient-derived xenograft (PDX) models of ER+ breast cancer with acquired resistance to fulvestrant, elacestrant was able to significantly inhibit tumor growth [1]. This finding is supported by clinical observations where patients who had received prior fulvestrant still derived benefit from elacestrant in the EMERALD trial [2].

Fulvestrant resistance Patient-derived xenograft (PDX) model Tumor growth inhibition

Differentiation from Other Investigational Oral SERDs: Regulatory and Clinical Trial Status

Within the class of oral SERDs, elacestrant is uniquely positioned as the only agent with FDA approval. While other oral SERDs like camizestrant, giredestrant, and amcenestrant are in development, pivotal trial outcomes have differed. Elacestrant is the only oral SERD to have demonstrated a statistically significant improvement in PFS in a Phase III trial (EMERALD) that led to regulatory approval [1]. In contrast, trials of giredestrant and amcenestrant have failed to show a PFS benefit in the second-line metastatic setting, underscoring elacestrant's distinct clinical profile [2].

Oral SERD comparison Regulatory approval Clinical trial outcomes

Oral Bioavailability and Patient Convenience vs. Intramuscular Fulvestrant

Elacestrant's oral bioavailability is a key differentiator from the intramuscular SERD fulvestrant. While elacestrant's absolute oral bioavailability is reported to be approximately 11% [1], this is sufficient to achieve therapeutic exposures and robust ERα occupancy (75–90%) at clinically relevant doses [2]. In contrast, fulvestrant's oral bioavailability is negligible, necessitating monthly intramuscular injections which are associated with injection-site pain and logistical challenges [3]. The oral route of administration for elacestrant offers a significant convenience advantage, potentially improving patient adherence and quality of life.

Oral bioavailability Patient convenience Route of administration

High-Value Procurement and Research Applications for Elacestrant Hydrochloride


Clinical Procurement for ESR1-Mutated, ER+/HER2– Metastatic Breast Cancer

Elacestrant hydrochloride is the indicated therapy for postmenopausal women or adult men with ER-positive, HER2-negative advanced or metastatic breast cancer that harbors an ESR1 mutation and has progressed after at least one line of endocrine therapy [1]. Procurement should be prioritized for this biomarker-selected population, where the drug has demonstrated a median PFS of 3.8 months compared to 1.9 months with fulvestrant [2].

Preclinical Research on Overcoming Fulvestrant and Endocrine Therapy Resistance

Researchers studying mechanisms of resistance to endocrine therapies, particularly fulvestrant, should procure elacestrant hydrochloride. It has demonstrated robust activity in patient-derived xenograft (PDX) models with acquired resistance to fulvestrant and in tumors harboring common ESR1 mutations like Y537S and D538G [3]. This makes it a critical tool for investigating next-line therapeutic strategies and validating new combination approaches in resistant breast cancer models.

Reference Standard for Oral SERD Development and Pharmacology Studies

Elacestrant hydrochloride serves as the prototypical and only FDA-approved oral SERD, making it an essential reference compound for pharmaceutical research and development [4]. It is used as a benchmark in studies aimed at discovering and optimizing novel oral SERDs, as well as in pharmacological studies comparing the efficacy and safety profiles of new chemical entities within this class [5].

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of Oral SERD Exposure-Response

Elacestrant hydrochloride is an ideal tool for PK/PD investigations focused on oral SERDs. Its moderate oral bioavailability of approximately 11% [5] and well-characterized relationship between dose, plasma concentration, and ERα occupancy (75–90% at doses of 200-500 mg) [6] provide a defined baseline for modeling exposure-response relationships and comparing the pharmacological properties of next-generation oral degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elacestrant Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.